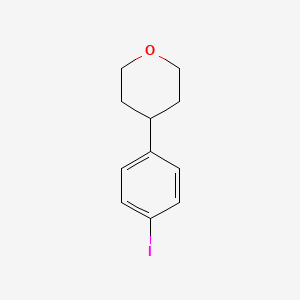
4-(4-Iodophenyl)tetrahydro-2H-pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Iodophenyl)tetrahydro-2H-pyran is an organic compound with the molecular formula C₁₁H₁₃IO and a molecular weight of 288.1247 g/mol . This compound is characterized by the presence of an iodophenyl group attached to a tetrahydropyran ring. It is primarily used in research settings and has various applications in synthetic chemistry and potentially in medicinal chemistry.
Méthodes De Préparation
The synthesis of 4-(4-Iodophenyl)tetrahydro-2H-pyran can be achieved through several methods. One common approach involves the reaction of 4-(methanesulfonyloxymethyl)tetrahydropyran with sodium iodide in acetone under reflux conditions . This method ensures the efficient introduction of the iodine atom into the phenyl ring, resulting in the desired product.
Analyse Des Réactions Chimiques
4-(4-Iodophenyl)tetrahydro-2H-pyran undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The tetrahydropyran ring can be oxidized to form corresponding lactones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce other functional groups present in the molecule.
Common reagents used in these reactions include sodium iodide, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-(4-Iodophenyl)tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of iodinated compounds with biological molecules.
Industry: Its applications in industry are limited, but it can be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(4-Iodophenyl)tetrahydro-2H-pyran is not well-documented, but it is likely to interact with molecular targets through its iodophenyl group. This group can participate in various interactions, such as halogen bonding, which can influence the compound’s biological activity. The tetrahydropyran ring may also play a role in the compound’s overall stability and reactivity.
Comparaison Avec Des Composés Similaires
4-(4-Iodophenyl)tetrahydro-2H-pyran can be compared with other similar compounds, such as:
4-(2,3-Difluoro-4-iodophenyl)tetrahydro-2H-pyran-4-ol: This compound has additional fluorine atoms, which can alter its chemical properties and reactivity.
Tetrahydro-4-(4-iodophenyl)-2H-pyran-4-ol: This compound has a hydroxyl group, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the iodophenyl group, which can be leveraged in various synthetic and research applications.
Propriétés
Formule moléculaire |
C11H13IO |
|---|---|
Poids moléculaire |
288.12 g/mol |
Nom IUPAC |
4-(4-iodophenyl)oxane |
InChI |
InChI=1S/C11H13IO/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10H,5-8H2 |
Clé InChI |
ZLXQTMCEHHDMIN-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1C2=CC=C(C=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


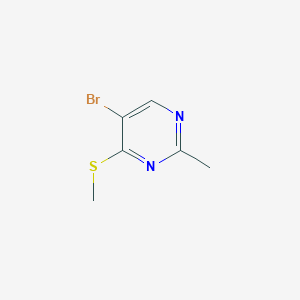


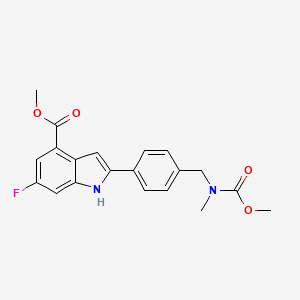
![Pyrrolidine, 2-[3-(1-methylethyl)phenyl]-, (2R)-](/img/structure/B12961894.png)
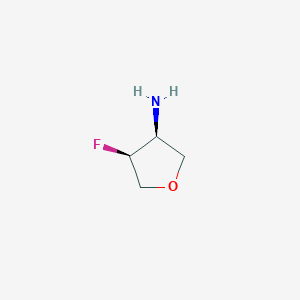

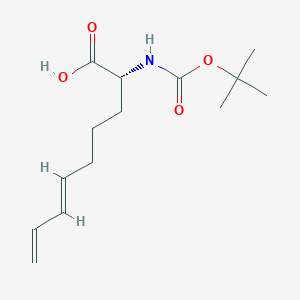
![(2R,3R,4R,5S)-6-(Methylamino)hexane-1,2,3,4,5-pentaol 4-(((1'S,2'S)-1'-hydroxy-1',3'-dihydro-1H,2'H-[2,2'-biinden]-2'-yl)methyl)benzoate](/img/structure/B12961911.png)
![Benzyl 8-(methylamino)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B12961922.png)
![(5r)-5-(4-{[(2r)-6-Hydroxy-2,5,7,8-Tetramethyl-3,4-Dihydro-2h-Chromen-2-Yl]methoxy}benzyl)-1,3-Thiazolidine-2,4-Dione](/img/structure/B12961930.png)



